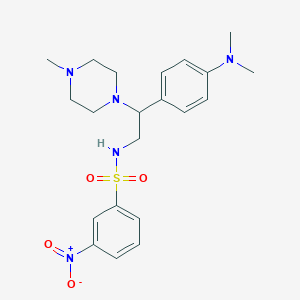

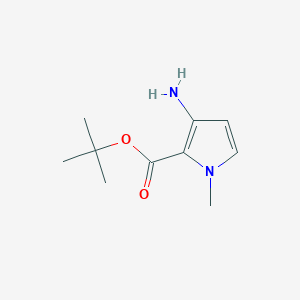

![molecular formula C23H27FN2O3S B2516011 N-Ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1607434-15-0](/img/structure/B2516011.png)

N-Ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-Ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a sulfonamide-based molecule. Sulfonamides are known for their various biological activities, and modifications to their structure can lead to compounds with significant pharmacological properties. The presence of a 3-fluorophenyl group suggests potential interactions with biological targets, possibly through hydrogen bonding or halogen interactions.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the formation of the sulfonyl group attached to an aromatic or heteroaromatic ring. In the context of the provided papers, the synthesis of related compounds involves multiple steps, starting from basic building blocks like pyrrolidine-2-carboxylate, followed by the introduction of sulfonyl groups and subsequent modifications . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, such as nucleophilic substitution reactions to introduce the fluorophenyl group and subsequent steps to build the piperidine scaffold.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The molecular modeling studies of related compounds suggest that the sulfonamide group can form hydrogen bonds with biological targets, which is crucial for their inhibitory activity . The crystal structure analysis of human PNMT with a sulfonamide inhibitor reveals the importance of these interactions for binding affinity . The molecular structure of this compound would likely exhibit similar interactions due to the presence of the sulfonyl group and the potential for hydrogen bonding.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including transformations of the sulfonyl group or modifications of the attached aromatic rings. The reactivity of the sulfonamide nitrogen can be exploited to create new derivatives with different biological activities. The papers provided do not detail specific reactions for the compound , but the synthesis and modification of related sulfonamide compounds involve reactions such as sulfonation, alkylation, and amide bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of a fluorine atom can increase the lipophilicity of the compound, which may affect its ability to cross biological membranes, such as the blood-brain barrier . The crystal structure of human PNMT with a sulfonamide inhibitor provides insights into the molecular interactions that contribute to the compound's binding affinity and selectivity . The physical properties such as solubility, melting point, and stability of this compound would be determined by its functional groups and overall molecular architecture.

Applications De Recherche Scientifique

Antibacterial Applications

Pyridonecarboxylic acids and their derivatives have been studied for their antibacterial properties. For example, compounds with substitutions at certain positions demonstrated significant antibacterial activity, suggesting the potential of similar compounds like N-Ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide in antibacterial research (Egawa et al., 1984).

Radioprotective Activity

Studies on fluorine-containing amides with sulfinate or sulfoxide groups have identified compounds with significant radioprotective activity, indicating that the inclusion of fluorine atoms and sulfonyl groups may enhance radioprotection, a relevant area for compounds with similar structural features (Vasil'eva & Rozhkov, 1992).

Chemosensor Development

Compounds with specific functional groups have been developed as chemosensors for ions like Cu2+ and H2PO4−, showing high sensitivity and selectivity. This suggests potential research applications in developing new chemosensors or fluorescence probes based on the structural attributes of this compound (Meng et al., 2018).

Cytotoxicity and Anticancer Research

The synthesis and study of polyfunctionalized piperidone oxime ethers have shown cytotoxicity against cancer cell lines, such as HeLa cells. This highlights the potential of exploring compounds with similar piperidine structures for anticancer properties (Parthiban et al., 2011).

Recognition and Transfer of Hydrophilic Compounds

Research on self-assembled aggregates of fluoroalkylated end-capped oligomers demonstrates selective recognition and transfer of hydrophilic compounds, suggesting applications in molecular recognition and sensor development (Sawada et al., 2000).

Novel Insecticides

Compounds with unique substituents have shown strong insecticidal activity, especially against lepidopterous pests. Structural uniqueness, including specific substituent groups, indicates research potential in developing novel insecticides (Tohnishi et al., 2005).

Propriétés

IUPAC Name |

N-ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O3S/c1-2-25(18-20-9-6-10-22(24)17-20)23(27)21-11-14-26(15-12-21)30(28,29)16-13-19-7-4-3-5-8-19/h3-10,13,16-17,21H,2,11-12,14-15,18H2,1H3/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGYDWQCFIQVIO-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)F)C(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC(=CC=C1)F)C(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

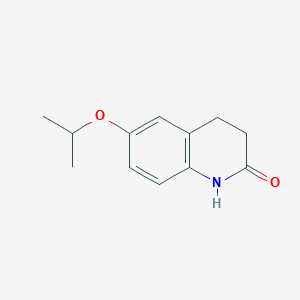

![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2515930.png)

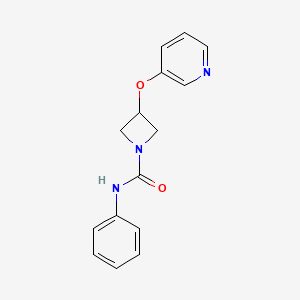

![[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2515931.png)

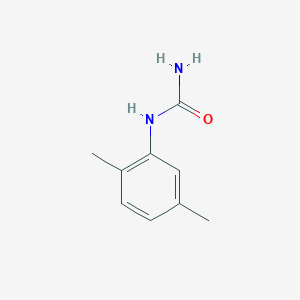

![(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2515935.png)

![2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2515940.png)

![3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2515944.png)

![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2515947.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2515948.png)

![2-Chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2515951.png)